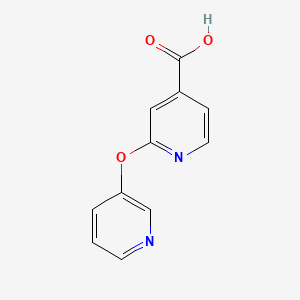

2-(吡啶-3-氧基)吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .

Synthesis Analysis

In a study, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct .Molecular Structure Analysis

X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion . In turn, pyridine carboxylic acids in 2 and 3 are in a cationic form .Chemical Reactions Analysis

Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .Physical And Chemical Properties Analysis

Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were characterized by FT-IR, XRD, TGA, TEM, SEM, and VSM techniques .科学研究应用

合成和结构分析

合成了2-(吡啶-3-氧基)吡啶-4-羧酸及其衍生物,并对其进行结构分析,用于各种应用,包括制药、除草剂和营养补充剂的开发。对反应萃取平衡研究表明其在从稀溶液中回收羧酸方面具有潜力,强调了无毒萃取剂-稀释剂系统对最小毒性的重要性(Datta & Kumar, 2014)。此外,合成工作已探索了维生素B6衍生物的制备,为该化合物在生物化学应用中的多功能性提供了见解(Tomita, Brooks, & Metzler, 1966)。

超分子化学

该化合物的实用性延伸到超分子化学领域,其衍生物参与超分子合成子的形成,表明其在晶体工程策略中的潜力。这一方面对于设计具有特定性质的材料至关重要(Vishweshwar, Nangia, & Lynch, 2002)。

抗菌活性和光谱学

吡啶-2-羧酸及其衍生物对多种细菌和真菌表现出显著的抗菌活性。光谱表征和密度泛函理论计算揭示了该化合物的分子相互作用,突显了其在新型抗菌剂开发中的潜力(Tamer et al., 2018)。

氢键和分子相互作用

相关化合物中氢键的研究强调了分子相互作用在决定物质结构和化学性质方面的重要性。这些发现对于药物设计和材料科学具有重要意义(Dobbin et al., 1993)。

配位化学

配位化学研究表明吡啶-2,4,6-三羧酸与不同条件下的Zn(II)盐的反应性,导致配位聚合物和大环化合物的形成。这些研究对于金属有机框架(MOFs)和其他具有潜在应用于催化、分离和储存的配位化合物的发展至关重要(Ghosh, Savitha, & Bharadwaj, 2004)。

安全和危害

作用机制

Target of Action

Similar compounds such as pyridine-2-carboxylic acid have been used as catalysts in the synthesis of various organic compounds .

Mode of Action

Related compounds like pyridine-2-carboxylic acid have been used as catalysts in multi-component reactions . These reactions typically involve the formation of a carbocation intermediate .

Biochemical Pathways

Related compounds have been used in the synthesis of various organic compounds, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

Related compounds have been used in the synthesis of various organic compounds, indicating that they may have a broad range of potential effects .

Action Environment

Related compounds have been used in solvent-free conditions, suggesting that they may be stable and effective in a variety of environments .

属性

IUPAC Name |

2-pyridin-3-yloxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)8-3-5-13-10(6-8)16-9-2-1-4-12-7-9/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFTJRKJXPASR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)

![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2396463.png)

![4,4-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide](/img/structure/B2396472.png)